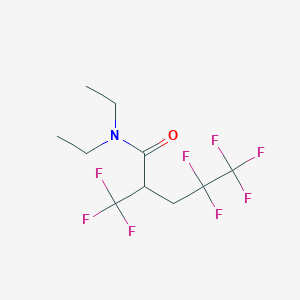![molecular formula C11H15IOSi B14366469 {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane CAS No. 91077-77-9](/img/structure/B14366469.png)
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane: is a chemical compound with the molecular formula C11H15IOSi and a molecular weight of 318.226 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido derivatives or cyano derivatives.
Oxidation: Products include phenolic derivatives.
Reduction: Products include ethyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and labeling studies.
Medicine:
- Explored for its potential as a radiolabeled compound for imaging studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the ethenyl group can undergo various chemical transformations. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain reactions .
Comparaison Avec Des Composés Similaires
- {[1-(4-Bromophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Chlorophenyl)ethenyl]oxy}(trimethyl)silane
- {[1-(4-Fluorophenyl)ethenyl]oxy}(trimethyl)silane
Comparison:
- Uniqueness: The presence of the iodine atom in {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles.
- Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions compared to its halogen counterparts due to the weaker carbon-iodine bond.
Propriétés
Numéro CAS |
91077-77-9 |
|---|---|
Formule moléculaire |
C11H15IOSi |
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
1-(4-iodophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15IOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
Clé InChI |
MDOMQRSAFDKNHR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
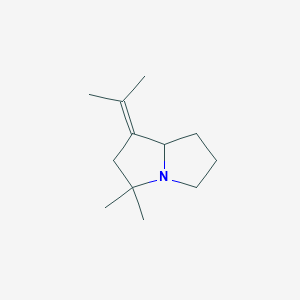
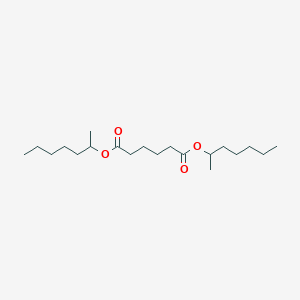

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
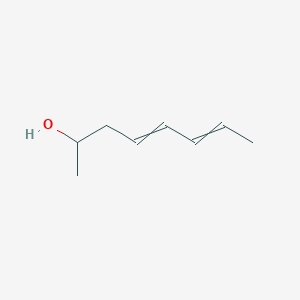
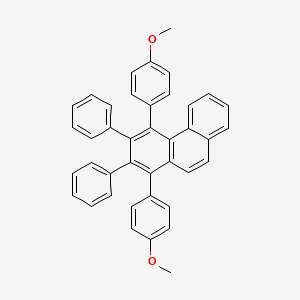
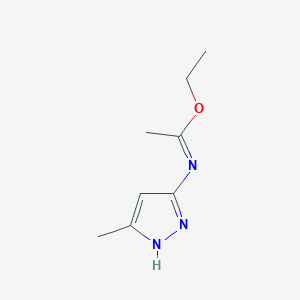

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
